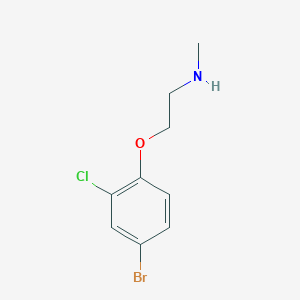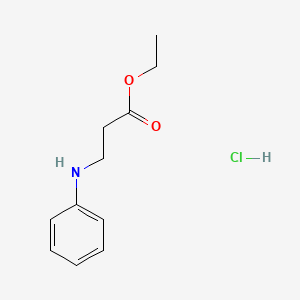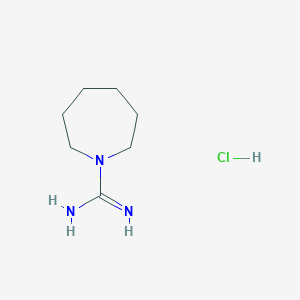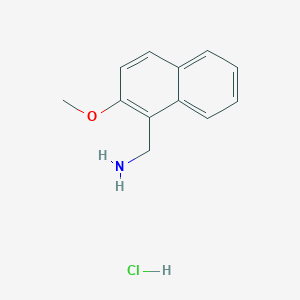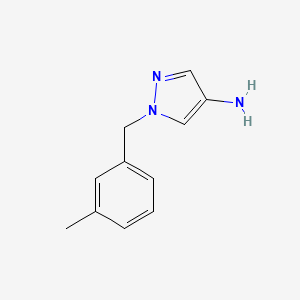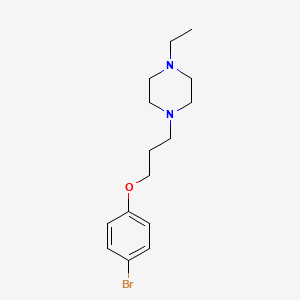
1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine
Descripción general
Descripción
The compound “1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine” is a complex organic molecule. It likely contains a piperazine ring, which is a common feature in many pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine” were not found, there are general methods for creating similar compounds. For instance, transaminase-mediated synthesis has been used to create enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines .Aplicaciones Científicas De Investigación
Hsp90 Inhibitor Development : The compound has been explored in the synthesis and evaluation of novel Hsp90 inhibitors. A study by Jia et al. (2014) involved the optimization of a molecule similar to 1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine, resulting in the development of more active inhibitors at both the target-based and cell-based levels (Jia et al., 2014).
Modeling Type 3 Copper Proteins : Merkel et al. (2005) synthesized unsymmetrical compartmental dinucleating ligands, including a compound similar to 1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine, to model the active site of type 3 copper proteins. These studies provide insights into the role of a thioether group near the metal site in catecholase activity (Merkel et al., 2005).
Synthesis of Oxidized Derivatives : The compound has been used in the synthesis of N-substituted derivatives of 1-ethylsulfonylpiperazine, as reported by Foye and Fedor (1959). These derivatives represent potential oxidation products and contribute to the understanding of chemical modifications of similar compounds (Foye & Fedor, 1959).
Src Kinase Inhibitor Optimization : A study by Boschelli et al. (2001) involved the optimization of quinolinecarbonitriles as Src kinase inhibitors, including analogues with 4-methylpiperazine groups, which are structurally related to 1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine. This research contributes to the development of potent inhibitors for Src kinase and Src-mediated cell proliferation (Boschelli et al., 2001).
Inhibitors of 15-Lipoxygenase : Asghari et al. (2016) synthesized new derivatives that include structural elements similar to 1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine, evaluating them as potential inhibitors of 15-lipoxygenase. The study contributed to the understanding of the structure-activity relationships in this class of compounds (Asghari et al., 2016).
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds . This reaction can lead to the formation of new carbon–carbon bonds, which can significantly alter the structure and function of organic molecules .
Result of Action
The suzuki–miyaura cross-coupling reaction, which this compound may be involved in, can result in the formation of new carbon–carbon bonds . This can lead to the synthesis of new organic compounds with potentially diverse biological activities .
Action Environment
The suzuki–miyaura cross-coupling reaction, which this compound may be involved in, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out under a variety of environmental conditions .
Propiedades
IUPAC Name |
1-[3-(4-bromophenoxy)propyl]-4-ethylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O/c1-2-17-9-11-18(12-10-17)8-3-13-19-15-6-4-14(16)5-7-15/h4-7H,2-3,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNPCGDUVMASTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Bromophenoxy)propyl)-4-ethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



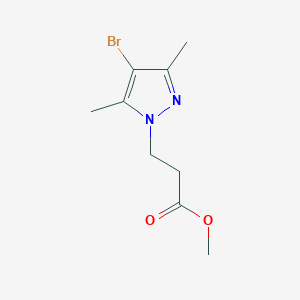
![[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3070210.png)

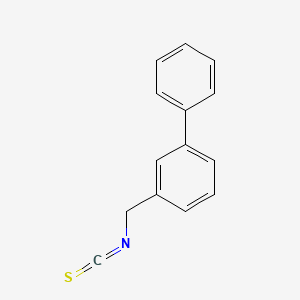
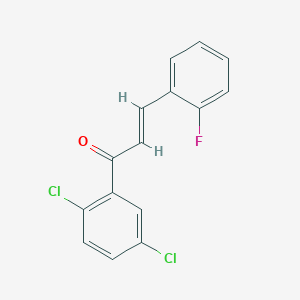
![2,6-Diamino-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol](/img/structure/B3070251.png)
![2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic Acid](/img/structure/B3070265.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B3070272.png)
